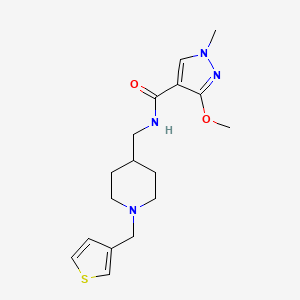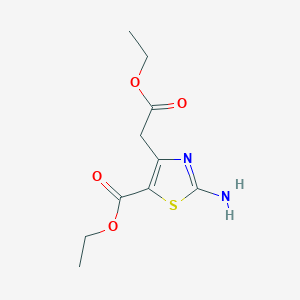
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate is a chemical compound with the CAS Number: 38067-29-7 . It has a molecular weight of 259.31 . The compound is typically stored in a refrigerator and is a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1H-1lambda3-thiazole-5-carboxylate . The InChI code for this compound is 1S/C10H15N2O4S/c1-3-15-7(13)5-6-8(9(14)16-4-2)17-10(11)12-6/h17H,3-5H2,1-2H3,(H2,11,12) .Physical And Chemical Properties Analysis
This compound is a light yellow to yellow powder or crystals . It has a molecular weight of 259.31 . The compound is typically stored in a refrigerator .Scientific Research Applications
Antibacterial Agent
2-Aminothiazoles, including Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate, have shown promising therapeutic roles as antibacterial agents . For instance, synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates . Compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Agent
These compounds also exhibit antifungal properties. Compound 2b showed maximum antifungal potential against Candida glabrata, and its antifungal activity was more in comparison to the reference drug nystatin . Candida albicans showed maximum sensitivity to compound 2a .
Anti-HIV Agent
2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
Antioxidant
The energy production to fuel biological processes by oxidation is important to many living organisms. The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole pointed to an important antioxidant .
Antitumor Agent
2-Aminothiazoles have been used in drug development processes due to their potential as antitumor agents .
Anti-inflammatory & Analgesic Agent
These compounds have also been used for their anti-inflammatory and analgesic properties . This makes them valuable in the treatment of conditions involving inflammation and pain.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Similar compounds have been shown to target bacterial enzymes such as uridine diphosphate-n-acetylmuramate/l-alanine ligase, which plays a crucial role in peptidoglycan synthesis .
Mode of Action
The exact mode of action of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate It can be inferred that the compound interacts with its target enzyme, potentially inhibiting its function and disrupting peptidoglycan synthesis .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate are likely related to bacterial cell wall synthesis, given the potential target of action. Disruption of these pathways could lead to impaired cell wall formation and bacterial growth .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate The compound is described as a light yellow to yellow powder or crystals, stored at refrigerator temperatures, and shipped at room temperature . These characteristics may influence its bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate Similar compounds have shown moderate to significant antibacterial and antifungal potential , suggesting that this compound may also exhibit antimicrobial activity.
properties
IUPAC Name |
ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-15-7(13)5-6-8(9(14)16-4-2)17-10(11)12-6/h3-5H2,1-2H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTIWZHONHECSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=N1)N)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

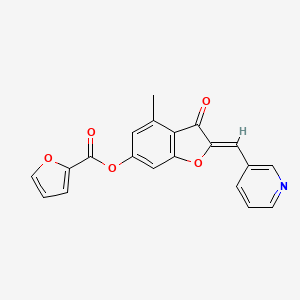

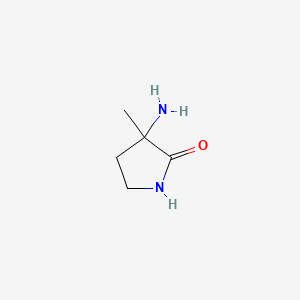
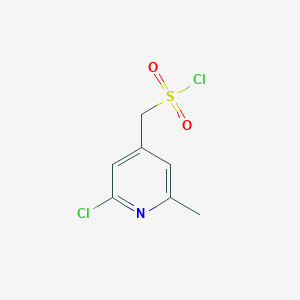
![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)
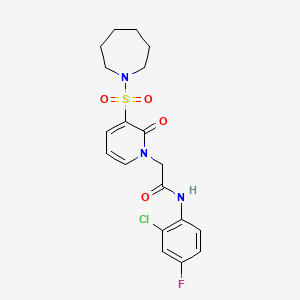
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365739.png)
![4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2365742.png)

![Dimethyl 2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2365745.png)

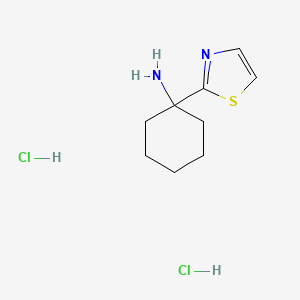
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)
